molecular formula C9H11NO2 B14283157 Methyl 2-cyanohept-6-ynoate CAS No. 138769-98-9

Methyl 2-cyanohept-6-ynoate

Cat. No.: B14283157
CAS No.: 138769-98-9
M. Wt: 165.19 g/mol
InChI Key: CWPOFZXDPPWLEI-UHFFFAOYSA-N
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Description

Methyl 2-cyanohept-6-ynoate: is an organic compound with the molecular formula C9H11NO2 . It is a derivative of heptynoic acid, featuring a cyano group and an ester functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyanohept-6-ynoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, where the nucleophilic enolate ion displaces the leaving group by backside attack . The reaction conditions typically require a base such as sodium ethoxide in ethanol to generate the enolate ion from a precursor like diethyl malonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using similar principles as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyanohept-6-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the alkyne to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can replace the ester or cyano groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyanohept-6-ynoate is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its derivatives for pharmaceutical applications, including potential drug candidates.

    Industry: Use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-cyanohept-6-ynoate involves its reactivity towards nucleophiles and electrophiles. The cyano group and ester functionality provide sites for chemical transformations, enabling the compound to participate in various organic reactions. The molecular targets and pathways depend on the specific reactions and applications, often involving the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Uniqueness: Methyl 2-cyanohept-6-ynoate is unique due to the presence of both a cyano group and an ester group, providing distinct reactivity and versatility in synthetic applications

Properties

CAS No.

138769-98-9

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 2-cyanohept-6-ynoate

InChI

InChI=1S/C9H11NO2/c1-3-4-5-6-8(7-10)9(11)12-2/h1,8H,4-6H2,2H3

InChI Key

CWPOFZXDPPWLEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCC#C)C#N

Origin of Product

United States

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